molecular formula C14H14ClNO B1419202 2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride CAS No. 200417-36-3

2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride

Cat. No. B1419202
CAS RN: 200417-36-3
M. Wt: 247.72 g/mol
InChI Key: GIUTYJYWCHCUQA-UHFFFAOYSA-N
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Description

“2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a methyl group at the 6-position. Attached to the 2-position of the pyridine ring is a phenyl-ethanone group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, a related compound, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid .

Scientific Research Applications

Antibacterial Agent Development

The compound has been utilized in the synthesis of new complexes with copper to enhance antibacterial activity . These complexes have shown promising results against various bacterial strains, indicating the potential of 2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride in developing new antibacterial agents.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand to form complexes with metals such as copper . The study of these complexes can lead to a better understanding of metal-ligand interactions and their potential applications in various fields, including catalysis and materials science.

Analytical Chemistry

The compound’s unique chemical properties make it suitable for use as a standard or reagent in analytical chemistry. It could be used in quantitative and qualitative analysis to determine the presence of other substances.

Each of these applications demonstrates the versatility of 2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride in scientific research. The compound’s ability to interact with various biological and chemical systems opens up numerous possibilities for exploration and innovation. The provided information is based on the current understanding and available data as of my last update in 2021, supplemented by recent search results .

properties

IUPAC Name

2-(6-methylpyridin-2-yl)-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12;/h2-9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUTYJYWCHCUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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